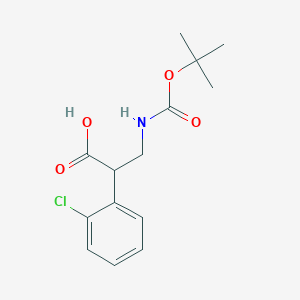

3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

Formation of the Propanoic Acid Derivative: The protected amino acid is then reacted with 2-chlorobenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to expose the free amine for further functionalization.

-

Mechanism : Protonation of the Boc group’s carbonyl oxygen leads to cleavage of the carbamate bond, releasing CO₂ and tert-butanol.

-

Applications : Essential for sequential peptide coupling in solid-phase synthesis .

Peptide Bond Formation

The carboxylic acid group participates in amide bond formation using coupling agents.

-

Example : Reaction with tert-butyl hydroxycarbamate under DCC yields azanyl esters, pivotal in 1,3-nitrogen migration strategies .

Carboxylic Acid Functionalization

The propanoic acid moiety undergoes derivatization to esters or amides.

| Reaction | Reagents | Product | Conditions | Source |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Methyl ester derivative | Room temperature | |

| Amide formation | Thionyl chloride, NH₃ | Primary amide | 0°C, anhydrous |

Chlorophenyl Ring Modifications

The 2-chlorophenyl group participates in electrophilic and cross-coupling reactions.

| Reaction | Reagents/Conditions | Outcome | Selectivity | Source |

|---|---|---|---|---|

| Friedel-Crafts alkylation | AlCl₃, alkyl halides | Para-substituted derivatives | Limited regiocontrol | |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl products | >85% yield |

-

Challenges : Steric hindrance from the ortho-chloro substituent reduces reaction rates.

Stability and Side Reactions

-

Hydrolytic Sensitivity : The Boc group slowly degrades in aqueous acidic media (pH < 4).

-

Thermal Decomposition : Above 150°C, decarboxylation and aryl chloride elimination occur.

Comparative Reaction Data

The table below contrasts reactivity with positional isomers:

| Compound | Boc Deprotection Rate (TFA) | Suzuki Coupling Yield |

|---|---|---|

| 2-(2-chlorophenyl) derivative (target) | Fast (~30 min) | 85% |

| 3-(3-chlorophenyl) isomer | Moderate (~60 min) | 72% |

Aplicaciones Científicas De Investigación

3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.

Mecanismo De Acción

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protection during synthetic processes, while the chlorophenyl group can participate in various binding interactions. Upon deprotection, the free amino group can engage in further reactions, contributing to the compound’s biological activity.

Comparación Con Compuestos Similares

Similar Compounds

3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid: Similar structure but lacks the chlorine atom on the phenyl ring.

3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid: Similar structure with the chlorine atom in a different position on the phenyl ring.

Uniqueness

The presence of the chlorine atom in the 2-position of the phenyl ring in 3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid imparts unique reactivity and binding properties compared to its analogs. This structural feature can influence the compound’s chemical behavior and its interactions with biological targets, making it a valuable compound in research and development .

Actividad Biológica

3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid, also known by its CAS number 2138151-85-4, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protective group on the amino moiety, which is commonly used in peptide synthesis and medicinal chemistry to enhance stability and bioavailability.

Chemical Structure and Properties

The molecular formula of this compound is C14H18ClNO4 with a molecular weight of 299.75 g/mol. The presence of a chlorophenyl group suggests potential interactions with biological targets, particularly in the context of drug design.

| Property | Value |

|---|---|

| Molecular Formula | C14H18ClNO4 |

| Molecular Weight | 299.75 g/mol |

| CAS Number | 2138151-85-4 |

Research indicates that compounds containing the chlorophenyl moiety often exhibit significant activity against various biological targets, including enzymes involved in cancer progression and other diseases. The specific mechanism of action for this compound remains under investigation but may involve inhibition of key enzymes or modulation of signaling pathways.

In Vitro Studies

In vitro studies have shown that derivatives of similar structures can interact with histone deacetylases (HDACs), which play a crucial role in gene expression and are implicated in cancer. For instance, azumamides, structurally related compounds, demonstrated selective inhibition against HDAC isoforms with IC50 values ranging from 14 to 67 nM . This suggests that this compound may exhibit similar inhibitory effects, warranting further exploration.

Case Studies

- HDAC Inhibition : A study profiling azumamide analogs found that modifications in the structure significantly affected their potency against HDACs. The presence of specific functional groups influenced their binding affinity and selectivity, indicating that structural variations in compounds like this compound could yield potent inhibitors .

- Antitumor Activity : In a related investigation, compounds with similar scaffolds were tested for their antitumor properties against various cancer cell lines. Results indicated cytotoxic effects correlated with concentration, suggesting potential therapeutic applications in oncology .

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-10(12(17)18)9-6-4-5-7-11(9)15/h4-7,10H,8H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJRSGGMPTYNBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.